molecular formula C22H26N2O2S B216419 ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B216419
M. Wt: 382.5 g/mol
InChI Key: CQSBZFDHOCOZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C22H26N2O2S. It has an average mass of 382.519 Da and a monoisotopic mass of 382.171509 Da . This compound is known for its unique structure, which includes a piperidine ring, a benzyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[(4-BENZYLPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its combination of a piperidine ring, a benzyl group, and a benzoate ester

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C22H26N2O2S/c1-2-26-21(25)19-8-10-20(11-9-19)23-22(27)24-14-12-18(13-15-24)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,23,27)

InChI Key

CQSBZFDHOCOZSI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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